Cas no 80565-30-6 (4-(4-chlorophenyl)benzaldehyde)

4-(4-chlorophenyl)benzaldehyde structure
80565-30-6 structure
Product Name:4-(4-chlorophenyl)benzaldehyde
Numero CAS:80565-30-6
MF:C13H9ClO
MW:216.662962675095
MDL:MFCD01631911
CID:60233
PubChem ID:592570
Update Time:2025-05-27

4-(4-chlorophenyl)benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
    • 4'-Chloro-[1,1'-biphenyl]-4-carboxaldehyde
    • 4-Chloro-[1,1-biphenyl]-4-carbaldehyde
    • [1,1'-BIPHENYL]-4-CARBOXALDEHYDE,4'-CHLORO-
    • 2-Chloro-Biphenyl-4-Carbaldehyde
    • 4-(4-chlorophenyl)benzaldehyde
    • 4-(4-Chlorophenyl)-benzaldehyde
    • 4'-Chlorobiphenyl-4- carbaldehyde
    • 4'-Chlorobiphenyl-4-carbaldehyde
    • FT-0655262
    • C3616
    • 80565-30-6
    • [1,1'-Biphenyl]-4-carboxaldehyde, 4'-chloro-
    • 4'-Chloro-biphenyl-4-carbaldehyde, AldrichCPR
    • AC-27960
    • EN300-202808
    • 4'-CHLOROBIPHENYL-4-CARBOXALDEHYDE
    • BB 0222402
    • CS-0060227
    • A839948
    • Z732812876
    • MFCD01631911
    • SCHEMBL2013120
    • 4'-Chloro-biphenyl-4-carboxaldehyde
    • 4'-CHLORO-BIPHENYL-4-CARBALDEHYDE
    • SY014055
    • NS00125847
    • F9995-0532
    • 4-[4-Chlorophenyl]benzaldehyde
    • 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde #
    • AR2045
    • DTXSID30343831
    • DS-18588
    • 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde
    • AKOS000805687
    • 4'-chloro-4-biphenylcarbaldehyde
    • 4′-Chloro[1,1′-biphenyl]-4-carboxaldehyde (ACI)
    • 4-(4′-Chlorophenyl)benzaldehyde
    • 4′-Chloro-1,1′-biphenyl-4-carboxaldehyde
    • 4′-Chloro-[1,1′-biphenyl]-4-carbaldehyde
    • 4′-Chlorobiphenyl-4-carbaldehyde
    • 4′-Chlorobiphenyl-4-carboxaldehyde
    • 4'-Chloro[1,1'-biphenyl]-4-carboxaldehyde; 4-(4-Chlorophenyl)benzaldehyde; 4'-Chloro-1,1'-biphenyl-4-carboxaldehyde; 4'-Chlorobiphenyl-4-carboxaldehyde;
    • MDL: MFCD01631911
    • Inchi: 1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
    • Chiave InChI: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=CC(C2C=CC(Cl)=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 216.03400
  • Massa monoisotopica: 216.034
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 201
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 17.1A^2

Proprietà sperimentali

  • Colore/forma: Pale-yellow to Yellow-brown Solid
  • Densità: 1.214
  • Punto di fusione: 114.0 to 118.0 deg-C
  • Punto di ebollizione: 354.3±25.0°C at 760 mmHg
  • Punto di infiammabilità: 183.9°C
  • Indice di rifrazione: 1.618
  • PSA: 17.07000
  • LogP: 3.81950

4-(4-chlorophenyl)benzaldehyde Informazioni sulla sicurezza

4-(4-chlorophenyl)benzaldehyde Dati doganali

  • CODICE SA:2913000090
  • Dati doganali:

    Codice doganale cinese:

    2913000090

    Panoramica:

    291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%

4-(4-chlorophenyl)benzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-NN701-1g
4-(4-chlorophenyl)benzaldehyde
80565-30-6 98%
1g
210.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-NN701-200mg
4-(4-chlorophenyl)benzaldehyde
80565-30-6 98%
200mg
72.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-NN701-5g
4-(4-chlorophenyl)benzaldehyde
80565-30-6 98%
5g
793.0CNY 2021-08-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XW0116-50g
4-(4-chlorophenyl)benzaldehyde
80565-30-6 95%
50g
$430 2023-09-07
ChemScence
CS-0060227-5g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98.47%
5g
$75.0 2022-04-26
ChemScence
CS-0060227-10g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98.47%
10g
$146.0 2022-04-26
ChemScence
CS-0060227-25g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98.47%
25g
$264.0 2022-04-26
TRC
C360020-100mg
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6
100mg
$ 52.00 2023-09-08
TRC
C360020-1g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6
1g
$ 104.00 2023-09-08
TRC
C360020-5g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6
5g
$ 420.00 2023-09-08

4-(4-chlorophenyl)benzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl…) Solvents: Water ;  1.5 h, 60 °C
Riferimento
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  N′-[2,6-Bis(1-methylethyl)phenyl]-N-(6-methyl-2-pyridinyl)benzenecarboximidamide Solvents: Dimethylformamide ,  Water ;  8 h, 110 °C
Riferimento
Efficient pyridylbenzamidine ligands for palladium-catalyzed Suzuki-Miyaura reaction
Huang, Ying-Tang; et al, Applied Organometallic Chemistry, 2012, 26(12), 701-706

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Water ;  1 h, rt
Riferimento
Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling
Let, Sumanta; et al, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Polyethylene glycol ,  1820646-53-4 Solvents: Water ;  4 h, 70 °C
Riferimento
A self-assembled bisoxazoline/Pd composite microsphere as an excellent catalyst for Suzuki-Miyaura coupling reactions
Wang, Junke; et al, Green Chemistry, 2016, 18(4), 967-973

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper ,  Iodine Solvents: Polyethylene glycol ;  36 h, 140 °C; 140 °C → rt
Riferimento
Highly efficient copper(0)-catalyzed Suzuki-Miyaura cross-coupling reactions in reusable PEG-400
Mao, Jincheng; et al, Tetrahedron, 2008, 64(18), 3905-3911

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  overnight, rt
Riferimento
Synthesis and antimicrobial activity evaluation of aminoguanidine derivatives containing a biphenyl moiety
Yu, Haihong; et al, Youji Huaxue, 2019, 39(5), 1497-1502

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Triphenylphosphine ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  overnight, reflux
Riferimento
One-pot preparation of unsymmetrical biaryls via Suzuki cross-coupling reaction of aryl halide using phase-transfer catalyst in a biphasic solvent system
Miura, Masanori; et al, Synthetic Communications, 2007, 37(5), 667-674

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide
1.2 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Riferimento
One pot biaryl synthesis via in situ boronate formation
Giroux, Andre; et al, Tetrahedron Letters, 1997, 38(22), 3841-3844

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Iodosylbenzene Solvents: Methanol ;  5 min, 25 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  25 °C
1.3 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  25 °C
Riferimento
Destruction and Construction: Application of Dearomatization Strategy in Aromatic Carbon-Nitrogen Bond Functionalization
Wang, Shuo-En; et al, Angewandte Chemie, 2015, 54(46), 13655-13658

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  3 h, 80 °C
Riferimento
Discovery of selective protein arginine methyltransferase 5 inhibitors and biological evaluations
Ji, Sen; et al, Chemical Biology & Drug Design, 2017, 89(4), 585-598

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Potassium carbonate ,  Palladium (aminoterephthalate chromium MOF supported) ,  Tris[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]diaquahydroxy-μ3-oxotrich… Solvents: Ethanol ;  1 h, 0.1 MPa, 70 °C
Riferimento
Palladium nanoparticles encapsulated in MIL-101-NH2 catalyzed one-pot reaction of Suzuki-Knoevenagel reaction
Li, Jia-Xin; et al, Inorganic Chemistry Communications, 2019, 103, 82-86

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 2241142-82-3 Solvents: Polyethylene glycol ;  24 h, 140 °C
Riferimento
A new diphosphine-carbonyl complex of ruthenium: an efficient precursor for C-C and C-N bond coupling catalysis
Mukherjee, Aparajita; et al, Dalton Transactions, 2018, 47(30), 10264-10272

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: 2460801-03-8 Solvents: Water ;  5 h, 30 °C
Riferimento
(N-Heterocyclic carbene) ion-pair palladium complexes: Suzuki-Miyaura cross-coupling studies in neat water under mild conditions
Chen, Ming-Tsz ; et al, Applied Organometallic Chemistry, 2020, 34(12),

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 2953069-79-7 Solvents: Dimethylformamide ,  Water ;  48 h, rt
Riferimento
Pd-PEPPSI type complexes bearing unsymmetrical NHC ligand with phenyl-substituted backbone: Highly efficient catalysts for Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions
Korukcu, Meliha Cetin; et al, Applied Organometallic Chemistry, 2023, 37(5),

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate ,  Tripotassium phosphate ,  Oxygen Catalysts: Disodium tetrachloropalladate Solvents: Water ;  5 min, 100 °C
Riferimento
Aerobic ligand-free Suzuki coupling catalyzed by in situ-generated palladium nanoparticles in water
Saha, Debasree; et al, Tetrahedron Letters, 2009, 50(9), 1003-1006

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Water ,  Potassium fluoride Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chloro[(1,2,3-η)-1-(1,1-di… Solvents: Tetrahydrofuran ;  12 h, 25 °C
Riferimento
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling
Reeves, Emily K.; et al, Journal of Organic Chemistry, 2019, 84(18), 11799-11812

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Ceria ,  Palladium Solvents: Mesitylene ;  30 h, 150 °C
Riferimento
Controlling Multiple Active Sites on Pd-CeO2 for Sequential C-C Cross-coupling and Alcohol Oxidation in One Reaction System
Ko, Wonjae; et al, ChemCatChem, 2022, 14(4),

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Riferimento
Synthesis of water soluble 8-substituted 5-deazaflavins
Link, P. A. J.; et al, Journal of Heterocyclic Chemistry, 1985, 22(3), 873-8

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Water ,  Potassium fluoride Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chloro[(1,2,3-η)-1-(1,1-di… Solvents: Tetrahydrofuran ;  12 h, 25 °C
Riferimento
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling
Reeves, Emily K.; et al, Journal of Organic Chemistry, 2019, 84(18), 11799-11812

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Ceria ,  Palladium Solvents: Methanol ;  15 h, 60 °C
2.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Ceria ,  Palladium Solvents: Mesitylene ;  30 h, 150 °C
Riferimento
Controlling Multiple Active Sites on Pd-CeO2 for Sequential C-C Cross-coupling and Alcohol Oxidation in One Reaction System
Ko, Wonjae; et al, ChemCatChem, 2022, 14(4),

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Nickel bromide Solvents: Hexamethylphosphoramide
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  [[1,1′-Biphenyl]-2-ylbis(1,1-dimethylethyl)phosphine]chlorogold Solvents: Dichloromethane ;  5 min, rt
1.2 Catalysts: Nitrosobenzene Solvents: Dichloromethane ;  48 h, rt
Riferimento
Gold Catalysts Can Generate Nitrone Intermediates from a Nitrosoarene/Alkene Mixture, Enabling Two Distinct Catalytic Reactions: A Nitroso-Activated Cycloheptatriene/Benzylidene Rearrangement
More, Sayaji Arjun; et al, Organic Letters, 2021, 23(14), 5506-5511

4-(4-chlorophenyl)benzaldehyde Raw materials

4-(4-chlorophenyl)benzaldehyde Preparation Products

4-(4-chlorophenyl)benzaldehyde Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80565-30-6)4-(2-CHLOROPHENYL)BENZALDEHYDE
Numero d'ordine:sfd18061
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80565-30-6)4-(4-chlorophenyl)benzaldehyde
Numero d'ordine:A839948
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:48
Prezzo ($):159.0
Email:sales@amadischem.com

4-(4-chlorophenyl)benzaldehyde Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:80565-30-6)4-(2-CHLOROPHENYL)BENZALDEHYDE
sfd18061
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:80565-30-6)4-(4-chlorophenyl)benzaldehyde
A839948
Purezza:99%
Quantità:25g
Prezzo ($):159.0
Email